Butyl 3-(3-iodophenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 3-(3-iodophenyl)prop-2-enoate is an organic compound with the molecular formula C₁₃H₁₅IO₂ It is a derivative of acrylic acid and contains an iodine atom attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl 3-(3-iodophenyl)prop-2-enoate can be synthesized through the esterification of 3-(3-iodophenyl)prop-2-enoic acid with butanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Butyl 3-(3-iodophenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The iodine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(3-iodophenyl)prop-2-enoic acid.
Reduction: Formation of butyl 3-(3-iodophenyl)prop-2-enol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Butyl 3-(3-iodophenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of butyl 3-(3-iodophenyl)prop-2-enoate involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with biological targets. The iodine atom on the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Butyl acrylate: Similar in structure but lacks the iodine atom on the phenyl ring.
Butyl methacrylate: Contains a methyl group instead of the iodine atom.
Ethyl 3-(3-iodophenyl)prop-2-enoate: Similar structure but with an ethyl ester group instead of butyl.
Uniqueness
Butyl 3-(3-iodophenyl)prop-2-enoate is unique due to the presence of the iodine atom on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
423775-09-1 |
---|---|
Molecular Formula |
C13H15IO2 |
Molecular Weight |
330.16 g/mol |
IUPAC Name |
butyl 3-(3-iodophenyl)prop-2-enoate |
InChI |
InChI=1S/C13H15IO2/c1-2-3-9-16-13(15)8-7-11-5-4-6-12(14)10-11/h4-8,10H,2-3,9H2,1H3 |
InChI Key |
YHRAWJRREIXFLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C=CC1=CC(=CC=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.